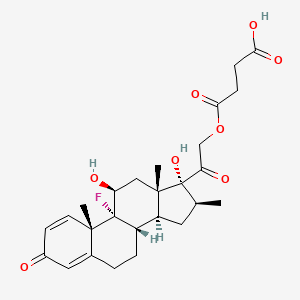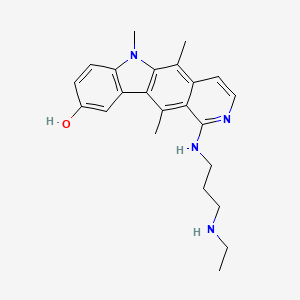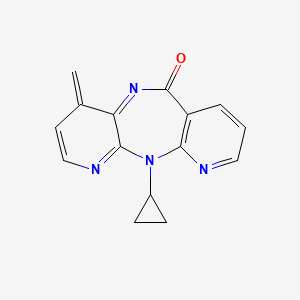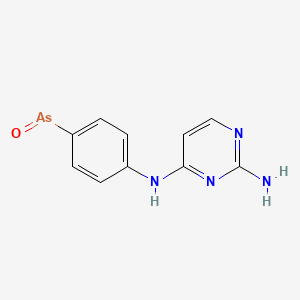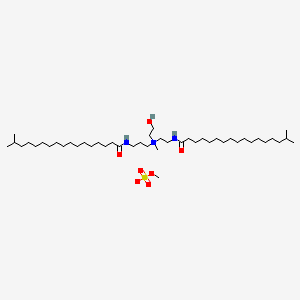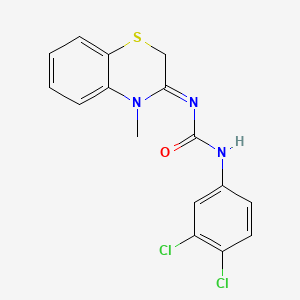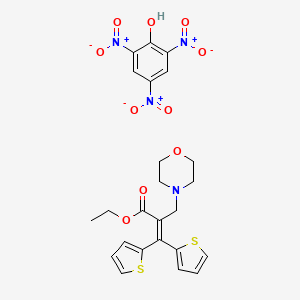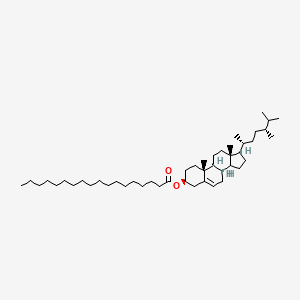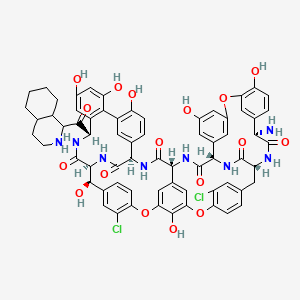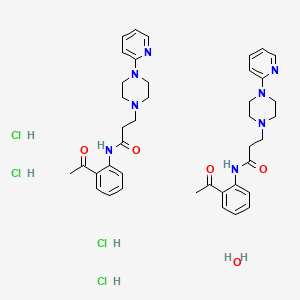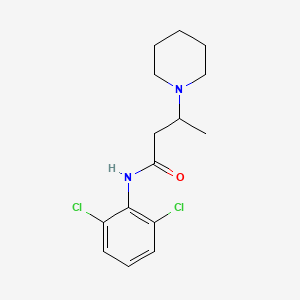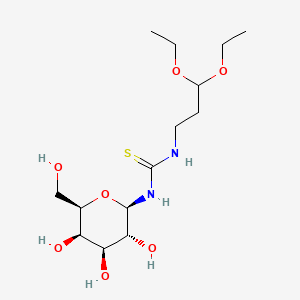
N-(3,3-Diethoxypropyl)-N'-beta-galactopyranosylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group linked to a beta-galactopyranosyl moiety and a 3,3-diethoxypropyl chain. The combination of these functional groups imparts distinctive chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea typically involves the reaction of 3,3-diethoxypropylamine with beta-galactopyranosyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as chloroform or dichloromethane, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
While specific industrial production methods for N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biomolecules, influencing their activity. The beta-galactopyranosyl moiety may facilitate binding to carbohydrate-recognizing proteins, such as lectins, thereby modulating biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethoxyethyl)-9H-purin-6-amine: Similar in structure due to the presence of an ethoxy group and a nitrogen-containing heterocycle.
N-(3,3-Diethoxypropyl)-9H-purin-6-amine: Shares the 3,3-diethoxypropyl chain.
N-(4,4-Diethoxybutyl)-9H-purin-6-amine: Contains a longer ethoxy-substituted alkyl chain.
Uniqueness
N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea is unique due to the combination of the thiourea group and the beta-galactopyranosyl moiety. This dual functionality imparts distinctive chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
CAS No. |
91146-97-3 |
|---|---|
Molecular Formula |
C14H28N2O7S |
Molecular Weight |
368.45 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C14H28N2O7S/c1-3-21-9(22-4-2)5-6-15-14(24)16-13-12(20)11(19)10(18)8(7-17)23-13/h8-13,17-20H,3-7H2,1-2H3,(H2,15,16,24)/t8-,10+,11+,12-,13-/m1/s1 |
InChI Key |
TWGYQGIBGAJZKT-UUWLPUTASA-N |
Isomeric SMILES |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OCC |
Canonical SMILES |
CCOC(CCNC(=S)NC1C(C(C(C(O1)CO)O)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



